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molecular formula C16H12O5 B1671905 Glycitein CAS No. 40957-83-3

Glycitein

Cat. No. B1671905
M. Wt: 284.26 g/mol
InChI Key: DXYUAIFZCFRPTH-UHFFFAOYSA-N
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Patent
US05851792

Procedure details

A dried aglucone isoflavone material weighing 7.3 g and containing 49% genistein, 19% daidzein, and 4% glycitein is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
4%

Identifiers

REACTION_CXSMILES
[O:1]1C2C(=CC=CC=2)C(=O)C(C2C=CC=CC=2)=[CH:2]1.[CH:18]1[C:23]([C:24]2[C:33](=[O:34])[C:32]3[C:31](O)=[CH:30][C:29]([OH:36])=[CH:28][C:27]=3[O:26][CH:25]=2)=[CH:22][CH:21]=[C:20]([OH:37])[CH:19]=1.C1C(C2C(=O)C3C=CC(O)=CC=3OC=2)=CC=C(O)C=1>>[CH3:2][O:1][C:30]1[CH:31]=[C:32]2[C:33](=[O:34])[C:24]([C:23]3[CH:18]=[CH:19][C:20]([OH:37])=[CH:21][CH:22]=3)=[CH:25][O:26][C:27]2=[CH:28][C:29]=1[OH:36]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1C=C(C(=O)C2=CC=CC=C12)C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=C(C3C2=O)O)O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=CC=C1C2=COC=3C=C(C=CC3C2=O)O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2C(=CC1O)OC=C(C2=O)C=3C=CC(=CC3)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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